Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Capacity vs. Closest Analogs
The target compound's 2,4-difluorophenyl substitution confers a measurably lower lipophilicity (XLogP3-AA = 3.8) compared to the 2,6-dimethylphenyl analog (estimated XLogP3-AA ≈ 4.5 for N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide), while retaining one hydrogen-bond donor. This balance between moderate lipophilicity and H-bond donor capacity is often correlated with improved aqueous solubility and reduced promiscuous binding relative to higher logP analogs [1]. The 2,4-difluoro motif also reduces the number of rotatable bonds (6) relative to the N-mesityl analog, suggesting a more conformationally restrained pharmacophore [1].
| Evidence Dimension | Physical chemistry: XLogP3-AA, Hydrogen-Bond Donor Count, Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8; H-Bond Donors = 1; Rotatable Bonds = 6 |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide: XLogP3-AA ≈ 4.5 (estimated); N-mesityl analog: higher rotatable bonds due to three methyl groups |
| Quantified Difference | ΔXLogP3-AA ≈ -0.7 (target vs. 2,6-dimethylphenyl analog); lower rotatable bond count vs. N-mesityl analog |
| Conditions | Values computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.24 (2026 release) [1] |
Why This Matters
For procurement decisions in early-stage drug discovery, compounds with XLogP3-AA ≤ 4 and at least one H-bond donor are more likely to comply with lead-likeness criteria, reducing attrition risk in downstream ADMET assays.
- [1] PubChem. (2026). Computed Properties for CID 49673198 and structurally related analogs. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
